molecular formula C14H19BrFNO2 B8123710 tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate

tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate

Cat. No.: B8123710
M. Wt: 332.21 g/mol
InChI Key: DHYXWAZBBJFOMI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate typically involves the reaction of 3-bromo-5-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate depends on its application. In organic synthesis, it acts as a protecting group for amines, preventing unwanted reactions at the amine site. The tert-butyl group provides steric hindrance, which can influence the reactivity of the molecule . In biological studies, the compound may interact with specific enzymes or proteins, although detailed mechanisms would depend on the specific biological context.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and stability profiles useful in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-5-17(13(18)19-14(2,3)4)9-10-6-11(15)8-12(16)7-10/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYXWAZBBJFOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC(=C1)Br)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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